1'-epi-Entecavir-di-o-benzyl Ether
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Overview
Description
1’-epi-Entecavir-di-o-benzyl Ether is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus (HBV) infection. This compound has garnered attention in medical research due to its potential therapeutic effects.
Chemical Reactions Analysis
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication. This inhibition occurs through competition with the natural substrate deoxyguanosine triphosphate, affecting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA .
Comparison with Similar Compounds
1’-epi-Entecavir-di-o-benzyl Ether can be compared to other derivatives of entecavir, such as ent-Entecavir-di-o-benzyl Ether . While both compounds share a similar core structure, their unique substitutions and stereochemistry may result in different biological activities and therapeutic potentials.
Conclusion
1’-epi-Entecavir-di-o-benzyl Ether is a compound of significant interest in the field of medical research due to its potential antiviral properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific studies, particularly in the context of hepatitis B virus treatment.
Properties
CAS No. |
1354695-86-5 |
---|---|
Molecular Formula |
C26H27N5O3 |
Molecular Weight |
457.534 |
IUPAC Name |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
InChI Key |
KROVOOOAPHSWCR-BDTNDASRSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonyms |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origin of Product |
United States |
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